(1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol
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Overview
Description
(1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol: is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methylbenzaldehyde.
Reduction Reaction: The aldehyde group of 3-fluoro-4-methylbenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the desired (1S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the corresponding ketone.
Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer, leaving the desired (1S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can be employed.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylacetophenone.
Reduction: Formation of 3-fluoro-4-methylpropane.
Substitution: Formation of compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
(1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its biological or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-fluoro-4-methylphenyl)propan-1-ol: The enantiomer of the compound with different stereochemistry.
3-fluoro-4-methylbenzyl alcohol: Lacks the propanol group.
4-fluoro-3-methylphenylpropan-1-ol: Differently substituted phenyl ring.
Uniqueness
(1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of both fluorine and methyl groups on the phenyl ring, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
(1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6,10,12H,3H2,1-2H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCGKYXNTIQVJM-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)C)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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